molecular formula C9H11NO4 B12839145 2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid

2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid

Cat. No.: B12839145
M. Wt: 197.19 g/mol
InChI Key: MRCCHJGQBLNMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid, also known as tyrosine, is a non-essential amino acid that plays a crucial role in protein synthesis. It is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. Tyrosine is also involved in the production of melanin, the pigment responsible for hair and skin color .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tyrosine can be synthesized through several methods. One common synthetic route involves the Strecker synthesis, which starts with the reaction of an aldehyde with ammonia and hydrogen cyanide to form an aminonitrile. This intermediate is then hydrolyzed to produce the amino acid. Another method involves the enzymatic conversion of phenylalanine to tyrosine by the enzyme phenylalanine hydroxylase .

Industrial Production Methods: Industrial production of tyrosine typically involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce tyrosine. The fermentation process is optimized to maximize yield, and the tyrosine is then extracted and purified for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Tyrosine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tyrosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of peptides and proteins.

    Biology: Studied for its role in neurotransmitter synthesis and its effects on brain function.

    Medicine: Investigated for its potential in treating conditions like phenylketonuria and depression.

    Industry: Used in the production of dietary supplements and as a food additive.

Mechanism of Action

Tyrosine exerts its effects primarily through its role as a precursor to neurotransmitters. It is converted to L-DOPA by the enzyme tyrosine hydroxylase, and L-DOPA is subsequently converted to dopamine. Dopamine can then be further converted to norepinephrine and epinephrine. These neurotransmitters play critical roles in regulating mood, cognition, and the body’s response to stress .

Comparison with Similar Compounds

    Phenylalanine: An essential amino acid that is a precursor to tyrosine.

    Tryptophan: Another amino acid that serves as a precursor to serotonin, a neurotransmitter similar to dopamine.

Uniqueness: Tyrosine is unique in its dual role as both a proteinogenic amino acid and a precursor to several important neurotransmitters. This dual functionality makes it a critical compound in both metabolic and neurological processes .

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO4/c10-9(5-11,8(13)14)6-1-3-7(12)4-2-6/h1-4,11-12H,5,10H2,(H,13,14)

InChI Key

MRCCHJGQBLNMFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CO)(C(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.